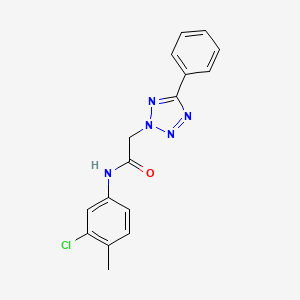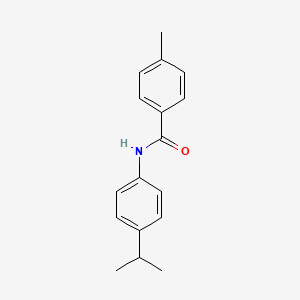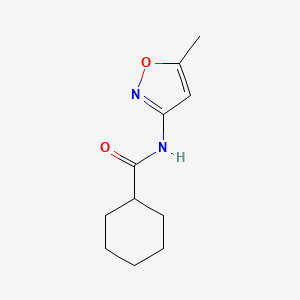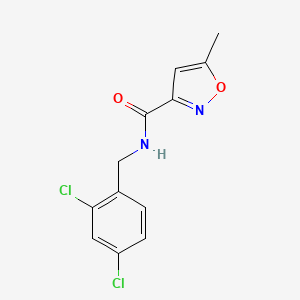![molecular formula C17H15FN2O3 B5741721 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol, also known as Pexidartinib, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R). This molecule has shown promising results in preclinical studies and has recently been approved by the FDA for the treatment of tenosynovial giant cell tumor (TGCT).
Mecanismo De Acción
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol works by inhibiting the CSF-1R, which is a receptor that plays a crucial role in the regulation of macrophage differentiation, survival, and function. By inhibiting this receptor, 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol reduces the number of tumor-associated macrophages (TAMs) in the tumor microenvironment, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has been shown to have several biochemical and physiological effects, including a reduction in the number of TAMs in the tumor microenvironment, a decrease in tumor growth and metastasis, and an improvement in overall survival in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is its specificity for the CSF-1R, which makes it a potent inhibitor of TAMs in the tumor microenvironment. However, one limitation of this molecule is its potential toxicity, which can lead to adverse effects in patients.
Direcciones Futuras
There are several future directions for the use of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol in cancer treatment, including the development of combination therapies with other targeted inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of its potential use in other types of cancer. Additionally, further research is needed to understand the long-term effects of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol treatment and its potential for the development of resistance.
Métodos De Síntesis
The synthesis of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves a multi-step process, starting with the reaction of 2-fluorophenol with 2-bromo-5-methylpyrazine to form 4-(2-fluorophenoxy)-5-methylpyrazine. This intermediate is then reacted with 5-methoxy-2-nitrophenol in the presence of a palladium catalyst to form 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol.
Aplicaciones Científicas De Investigación
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has been extensively studied for its potential use in the treatment of various cancers, including breast cancer, glioblastoma, and pancreatic cancer. This molecule has also shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-10-17(23-15-6-4-3-5-13(15)18)16(20-19-10)12-8-7-11(22-2)9-14(12)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJXWDPVFAFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)
![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)

![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)
